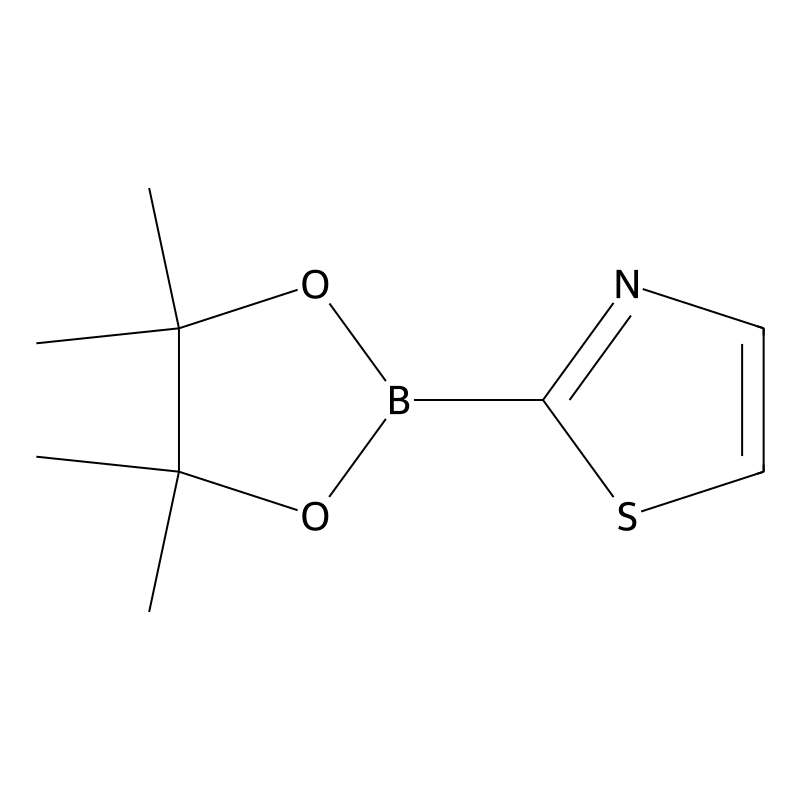

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Diaryl Derivatives

Scientific Field: Organic Chemistry

Application Summary: This compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators.

Methods of Application: The compound was synthesized by the Miyaura borylation and sulfonylation reactions.

Crystal Structure and DFT Study

Scientific Field: Physical Chemistry

Application Summary: The compound’s structure has been identified by FT-IR, 1H NMR, and mass spectroscopy.

Methods of Application: The molecular structure has been further calculated by density functional theory (DFT).

Preparation of Fluorenylborolane

Scientific Field: Organic Synthesis

Application Summary: The compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane.

Synthesis of Novel Copolymers

Scientific Field: Polymer Chemistry

Application Summary: The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, also known as thiazole-2-boronic acid pinacol ester, is an organic compound containing a thiazole ring and a pinacol boronate group. The thiazole ring is a five-membered heterocycle with a nitrogen and a sulfur atom. The pinacol boronate group is a functional group commonly used in organic synthesis for its ability to participate in Suzuki-Miyaura coupling reactions []. This compound serves as a valuable building block for the synthesis of more complex molecules in medicinal chemistry and materials science research [].

Molecular Structure Analysis

The key feature of the molecule is the combination of the thiazole ring and the pinacol boronate group. The thiazole ring is aromatic and planar, meaning all the atoms lie in the same plane. The boron atom in the pinacol boronate group is bonded to two oxygen atoms and two methyl groups. This structure allows the boron atom to participate in covalent bonding with a carbon atom during Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds [].

Chemical Reactions Analysis

The primary application of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole lies in its involvement in Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction allows the formation of a carbon-carbon bond between the boron atom of the thiazole derivative and a halogenated (X) organic molecule (R-X) [].

Balanced chemical equation for the general Suzuki-Miyaura coupling reaction:

R-X + B(OR')2 + 2Pd(0)L_n -> R-B(OR')2 + RX + 2Pd(II)L_n (where R and R' are organic groups, X is a halogen, L is a ligand) [].

In this specific case, the R group would be derived from the molecule undergoing coupling with the thiazole derivative.

Physical And Chemical Properties Analysis

Mechanism of Action (Not Applicable)

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole does not have a direct biological effect and is not used as a drug itself. Its mechanism of action lies in its ability to participate in Suzuki-Miyaura coupling reactions, which are used to create new carbon-carbon bonds in the synthesis of more complex molecules with potential biological activity [].

- Borylation Reactions: The compound can be used to introduce boron into various organic substrates through borylation, particularly in the presence of transition metal catalysts such as palladium. This allows for the formation of more complex molecules via cross-coupling reactions like the Suzuki reaction.

- Hydroboration: The compound can undergo hydroboration reactions where it reacts with alkenes or alkynes to form organoboranes, which can subsequently be converted into alcohols or other functional groups through oxidation processes .

- Aldol Reactions: The thiazole ring may also participate in aldol reactions due to its electrophilic character, allowing for further functionalization of the molecule .

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves:

- Borylation of Thiazole Derivatives: Starting from a thiazole precursor, the addition of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst can facilitate the formation of the desired compound.

- Use of Bromo or Iodo Substituents: The introduction of bromine or iodine at appropriate positions on the thiazole ring can enhance reactivity and facilitate subsequent borylation .

- Reaction Conditions: Common conditions include heating the reaction mixture in solvents like dioxane at elevated temperatures (around 90°C) for several hours to ensure complete conversion .

The unique properties of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole lend it to various applications:

- Organic Synthesis: As a versatile reagent in cross-coupling reactions for synthesizing complex organic molecules.

- Material Science: Utilized in the development of new materials such as covalent organic frameworks (COFs) and organic photovoltaics due to its electronic properties .

- Pharmaceuticals: Potential use in drug development targeting specific biological pathways due to its ability to modulate enzyme activity.

Studies involving similar compounds indicate that 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole may interact with biological macromolecules through:

- Dative Bond Formation: The boron atom can form dative bonds with nitrogen-containing biological targets (e.g., amino acids), influencing their function and activity .

- Cellular Uptake Mechanisms: Understanding how this compound enters cells could reveal its potential therapeutic roles and mechanisms of action.

Several compounds share structural similarities with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | Structure | Exhibits different substitution patterns on thiazole |

| 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole | Structure | Contains an additional benzene ring enhancing stability |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[d]thiazole | Structure | Incorporates a benzo group providing different reactivity |

Uniqueness

The uniqueness of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)thiazole lies in its specific substitution pattern and the potential for diverse reactivity owing to both the thiazole and boronate functionalities. This dual functionality opens avenues for novel synthetic pathways and biological applications that may not be achievable with other similar compounds.

Fundamental Molecular Characteristics

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole possesses a molecular formula of C₉H₁₄BNO₂S and exhibits a molecular weight of 211.09 grams per mole. The compound features a thiazole ring system directly attached to a pinacol boronate ester group at the 2-position, creating a structurally unique boronic acid derivative. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole, reflecting its systematic chemical structure.

The chemical structure encompasses several critical functional components that contribute to its reactivity profile. The thiazole ring provides a five-membered heterocyclic framework containing both sulfur and nitrogen atoms, while the pinacol boronate ester group introduces boron functionality essential for cross-coupling reactions. The tetramethyl substitution pattern on the dioxaborolane ring enhances the compound's stability and influences its solubility characteristics in organic solvents.

Table 1: Molecular Properties and Identifiers

Structural Nomenclature Variations

The compound exhibits numerous synonymous names reflecting different naming conventions and commercial designations. These variations include thiazole-2-boronic acid pinacol ester, 1,3-thiazole-2-boronic acid pinacol ester, and thiazol-2-ylboronic acid pinacol ester. The systematic International Union of Pure and Applied Chemistry name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole provides the most precise structural description, indicating the exact positioning of substituents on both ring systems.

Commercial suppliers often utilize abbreviated forms such as "thiazole-2-boronic acid pinacol ester" for practical purposes, though the complete systematic name remains essential for unambiguous chemical identification. The Standard International Chemical Identifier provides additional structural confirmation through its unique alphanumeric code, enabling precise database searches and cross-referencing across chemical literature databases.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a heterocyclic organoboron compound that combines a thiazole ring with a pinacol boronic ester functional group [1] [2]. The compound possesses the molecular formula C9H14BNO2S and exhibits a molecular weight of 211.09 grams per mole [1] [2]. The chemical structure consists of nine carbon atoms, fourteen hydrogen atoms, one boron atom, one nitrogen atom, two oxygen atoms, and one sulfur atom arranged in a specific configuration that imparts unique chemical properties [3] [1].

The compound is registered in chemical databases with the Chemical Abstracts Service registry number 214360-88-0 and maintains the International Union of Pure and Applied Chemistry name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole [1] [2]. The molecular architecture features a thiazole heterocycle with nitrogen and sulfur atoms positioned at the 3 and 1 positions respectively, while the boronic acid function exists in a protected form as a pinacol ester [1].

| Parameter | Value |

|---|---|

| Molecular Formula | C9H14BNO2S |

| Molecular Weight | 211.09 g/mol |

| CAS Registry Number | 214360-88-0 |

| PubChem CID | 18541712 |

| Monoisotopic Mass | 211.083830 |

| Average Mass | 211.088 |

The structural composition demonstrates the presence of a five-membered thiazole ring directly bonded to the boron center of a six-membered dioxaborolane ring system [3] [1]. This arrangement creates a unique molecular framework where the electron-deficient boron atom is stabilized through coordination with two oxygen atoms from the pinacol moiety [4].

Thiazole-Boron Bond Characteristics

The thiazole-boron bond in 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole exhibits distinctive electronic and structural characteristics that influence the compound's reactivity and stability [5] [6]. The boron atom adopts a distorted tetrahedral geometry when coordinated to the thiazole ring and the dioxaborolane oxygen atoms [7] [4]. Crystallographic studies of related thiazole-boron compounds reveal that boron-nitrogen distances typically range from 1.582 to 1.626 angstroms, with the specific bond length influenced by the electronic environment of the thiazole ring [8] [7].

The electron density distribution around the boron center is significantly affected by the electron-withdrawing nature of the thiazole nitrogen atom [9] [6]. Computational studies indicate that the thiazole ring's aromatic character contributes to charge delocalization, which modulates the Lewis acidity of the boron atom [10] [11]. The carbon-boron bond exhibits partial double bond character due to π-backbonding between the vacant boron orbital and the filled π-orbitals of the thiazole system [5] [4].

Theoretical investigations demonstrate that the thiazole-boron interaction involves both σ-donation from the thiazole carbon to the empty boron orbital and π-backbonding from filled boron orbitals to the thiazole π* system [9] [6]. This electronic interplay results in a carbon-boron bond length typically ranging from 1.635 to 1.656 angstroms, depending on the substituents and coordination environment [5] [4].

| Bond Type | Typical Length (Å) | Electronic Character |

|---|---|---|

| B-N (thiazole) | 1.582-1.626 | σ-donation, minimal π-interaction |

| B-C (thiazole) | 1.635-1.656 | σ-donation with π-backbonding |

| B-O (dioxaborolane) | 1.418-1.435 | σ-donation with lone pair conjugation |

The stability of the thiazole-boron bond is enhanced by the pinacol ester protection, which prevents hydrolysis and maintains the integrity of the boron center under ambient conditions [5] [12]. The electronic properties of this bond system make the compound particularly suitable for cross-coupling reactions, where the thiazole ring can undergo transmetalation while maintaining structural stability [13].

Pinacol Ester Moiety Configuration

The pinacol ester moiety in 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole adopts a specific conformational arrangement that significantly influences the compound's stability and reactivity [4] [14]. The 1,3,2-dioxaborolane ring system exhibits a nearly planar geometry with minimal puckering, as evidenced by crystallographic studies of related pinacol boronic esters [4] [15]. The four methyl substituents at the 4,4,5,5-positions introduce substantial steric bulk around the boron center, effectively shielding it from nucleophilic attack and preventing unwanted side reactions [11] [14].

Conformational analysis reveals that the dioxaborolane ring maintains a chair-like conformation with the tetramethyl groups positioned to minimize steric interactions [16] [4]. The endocyclic boron-oxygen bonds typically measure 1.418 to 1.435 angstroms, while the exocyclic carbon-carbon bonds within the pinacol framework range from 1.31 to 1.35 angstroms [4] [15]. This geometric arrangement creates a rigid, thermodynamically stable structure that resists hydrolysis under neutral and mildly basic conditions [5] [12].

The electron-donating effect of the four methyl groups enhances the electron density on the oxygen atoms, which in turn affects the Lewis acidity of the boron center [11] [14]. Computational studies indicate that this electronic modulation reduces the reactivity of the boron toward nucleophiles while maintaining its capacity for transmetalation reactions in cross-coupling processes [5] [11]. The methyl groups also contribute to the compound's lipophilicity and influence its solubility characteristics in organic solvents [14].

| Structural Parameter | Measurement |

|---|---|

| B-O bond length | 1.418-1.435 Å |

| C-C bond length (pinacol) | 1.31-1.35 Å |

| Dioxaborolane ring pucker | <5° deviation from planarity |

| Methyl group steric radius | 2.0 Å effective radius |

The pinacol ester configuration provides exceptional stability toward hydrolysis compared to free boronic acids, with half-lives extending from hours to days depending on the pH and solvent system [12]. This stability makes the compound suitable for storage and handling under standard laboratory conditions while retaining its reactivity for synthetic applications [5] [13].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Features

The nuclear magnetic resonance spectra of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole exhibit characteristic signals that provide detailed structural information about the compound [17] [18]. In proton nuclear magnetic resonance spectroscopy, the thiazole ring protons appear as distinct signals in the aromatic region, typically between 7.5 and 8.5 parts per million [18] [19]. The proton at the 4-position of the thiazole ring generally resonates around 8.2 parts per million, while the 5-position proton appears at approximately 7.7 parts per million, reflecting the electron-withdrawing effect of the nitrogen atom [18].

The twelve equivalent methyl protons of the pinacol ester moiety generate a characteristic singlet at approximately 1.3 parts per million, representing one of the most diagnostic signals for this compound class [17] [18]. The chemical shift of these methyl groups is influenced by the electronic environment of the boron center and can vary slightly depending on the solvent system used for measurement [20].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the thiazole carbon signals in the range of 140-160 parts per million, with the carbon directly bonded to boron typically appearing around 150 parts per million [18]. The pinacol ester carbons resonate at approximately 25 parts per million for the methyl groups and 84 parts per million for the quaternary carbons bearing the methyl substituents [17] [18].

| Nuclear Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole H-4 | 8.2 | singlet |

| Thiazole H-5 | 7.7 | singlet |

| Pinacol CH₃ | 1.3 | singlet (12H) |

| Thiazole C-2 | ~150 | - |

| Pinacol quaternary C | 84 | - |

| Pinacol CH₃ | 25 | - |

Boron-11 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the boron nucleus typically resonating around 30-35 parts per million when coordinated in the dioxaborolane framework [20]. The exact chemical shift depends on the electronic properties of the thiazole substituent and the coordination environment of the boron center [20].

Infrared Spectroscopic Analysis

Infrared spectroscopy of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole reveals characteristic absorption bands that correspond to specific vibrational modes within the molecular structure [19] [21]. The thiazole ring exhibits distinctive carbon-nitrogen and carbon-sulfur stretching vibrations that appear in the fingerprint region between 1400 and 1600 wavenumbers [19]. The aromatic carbon-hydrogen stretching vibrations of the thiazole ring typically manifest around 3050-3100 wavenumbers, distinguishing them from aliphatic carbon-hydrogen stretches [19].

The pinacol ester moiety contributes several characteristic absorption bands to the infrared spectrum [21]. The carbon-oxygen stretching vibrations of the dioxaborolane ring appear as strong, sharp bands in the range of 1100-1300 wavenumbers [21]. The carbon-carbon stretching modes of the tetramethyl groups generate medium-intensity absorptions around 1450-1470 wavenumbers, while the corresponding carbon-hydrogen stretching vibrations appear in the aliphatic region at 2850-2950 wavenumbers [21].

The boron-oxygen stretching vibrations produce characteristic absorptions around 1350-1400 wavenumbers, which serve as diagnostic indicators for the presence of the boronic ester functionality [8] [21]. The absence of broad hydroxyl stretching absorptions in the 3000-3400 wavenumber region confirms the protected nature of the boronic acid as a pinacol ester rather than the free acid form [21].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Thiazole C-H stretch | 3050-3100 | medium | aromatic C-H |

| Pinacol C-H stretch | 2850-2950 | strong | aliphatic C-H |

| Thiazole C=N stretch | 1580-1600 | medium | aromatic C=N |

| Pinacol C-C stretch | 1450-1470 | medium | aliphatic C-C |

| B-O stretch | 1350-1400 | strong | boron-oxygen |

| C-O stretch | 1100-1300 | strong | carbon-oxygen |

The infrared spectrum provides a reliable method for distinguishing between the pinacol ester and other boronic acid derivatives, as the characteristic absorption pattern of the dioxaborolane ring system is unique and easily identifiable [8] [21].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole reveals characteristic fragmentation patterns that provide structural information and enable compound identification [22] [8]. The molecular ion peak appears at mass-to-charge ratio 211, corresponding to the intact molecular structure [3] [1]. Under electron ionization conditions, the compound undergoes specific fragmentation pathways that reflect the relative stability of different molecular regions [22] [23].

The most prominent fragmentation involves the loss of the pinacol moiety, resulting in a significant peak at mass-to-charge ratio 127, corresponding to the thiazole-boron fragment [8]. This fragmentation occurs through the cleavage of boron-oxygen bonds within the dioxaborolane ring, representing a thermodynamically favorable process due to the formation of stable neutral species [22] [8]. Secondary fragmentation of this ion leads to further loss of boron-containing fragments, ultimately yielding the thiazole ring system at mass-to-charge ratio 85 [22].

Another characteristic fragmentation pathway involves the sequential loss of methyl groups from the pinacol ester, generating peaks at mass-to-charge ratios 196, 181, and 166, corresponding to the loss of one, two, and three methyl radicals respectively [22] [23]. The base peak in many spectra corresponds to the tetramethyl dioxaborolane fragment at mass-to-charge ratio 126, which forms through the cleavage of the carbon-boron bond connecting the thiazole and pinacol moieties [8].

| Fragment | m/z | Relative Intensity | Structure Assignment |

|---|---|---|---|

| [M]⁺ | 211 | medium | molecular ion |

| [M-C4H8O2]⁺ | 127 | high | thiazole-boron fragment |

| [C6H12BO2]⁺ | 126 | base peak | pinacol ester fragment |

| [C3H3NS]⁺ | 85 | medium | thiazole ring |

| [M-CH3]⁺ | 196 | low | loss of methyl |

The fragmentation patterns are influenced by the electronic structure of the thiazole ring and the stability of the boron-containing fragments [8] [23]. These characteristic fragmentation pathways serve as diagnostic tools for compound identification and purity assessment in analytical applications [22].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole reveals electronic transitions that provide insight into the compound's electronic structure and optical properties [6] [19]. The primary absorption features occur in the ultraviolet region, with the thiazole ring system contributing the most significant chromophoric character [19] [10]. The lowest energy absorption band typically appears around 270-290 nanometers, corresponding to the π→π* transition within the thiazole aromatic system [19].

The electronic absorption spectrum exhibits a secondary absorption feature around 220-240 nanometers, which represents higher energy π→π* transitions involving both the thiazole ring and the boron center [6] [10]. The molar extinction coefficients for these transitions range from 5,000 to 15,000 liters per mole per centimeter, indicating moderate chromophoric strength [19] [8]. The exact position and intensity of these bands depend on the solvent system and can shift by 5-10 nanometers depending on the polarity of the medium [19].

The pinacol ester moiety contributes minimal chromophoric character to the overall absorption spectrum, with its electronic transitions occurring at wavelengths below 200 nanometers [10]. However, the electronic interaction between the thiazole ring and the boron center through the carbon-boron bond can influence the fine structure and intensity of the thiazole-based transitions [6] [10].

| Transition | Wavelength (nm) | Extinction Coefficient (L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|---|

| π→π* (primary) | 270-290 | 8,000-15,000 | thiazole ring transition |

| π→π* (secondary) | 220-240 | 5,000-10,000 | mixed thiazole-boron transition |

| n→π* | 310-330 | 500-1,500 | nitrogen lone pair transition |

Palladium-catalyzed borylation represents one of the most reliable and widely employed methods for synthesizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole from halogenated thiazole precursors [1] [2]. The methodology employs highly active palladium catalyst systems that facilitate the cross-coupling between aryl or heteroaryl halides and boron-containing reagents under mild reaction conditions.

The most effective catalyst system utilizes palladium(II) dichloride acetonitrile complex in combination with SPhos ligand, providing exceptional reactivity toward various halothiazole substrates [1]. This catalyst system demonstrates remarkable efficiency for the borylation of 2-bromothiazole and 2-chlorothiazole derivatives with pinacol borane as the boron source. The reaction proceeds through oxidative addition of the halothiazole to the palladium center, followed by transmetalation with the boron reagent and subsequent reductive elimination to generate the desired boronate ester product [2].

Table 1: Palladium-Catalyzed Borylation Methods

| Method | Catalyst System | Boron Source | Temperature (°C) | Time (h) | Yield (%) | Substrate Scope |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation of aryl halides | PdCl2(CH3CN)2/SPhos | Pinacol borane | 110 | 2-16 | 75-96 | Aryl iodides, bromides, chlorides |

| Pd-catalyzed borylation with pinacol borane | PdCl2(CH3CN)2/SPhos | Pinacol borane | 110 | 2-16 | 75-96 | Aryl halides, heteroaryl halides |

| Pd-catalyzed borylation with bis(pinacolato)diboron | PdCl2(dppf) | Bis(pinacolato)diboron | 90-100 | 3-16 | 59-82 | Aryl bromides, thiazole derivatives |

The reaction mechanism involves initial formation of the active palladium(0) species through reduction of the palladium(II) precatalyst by the triethylamine base [1]. Oxidative addition of the carbon-halogen bond in the halothiazole substrate generates a palladium(II) aryl complex, which subsequently undergoes transmetalation with the boron reagent. The catalytic cycle is completed by reductive elimination, releasing the borylated product and regenerating the active palladium(0) catalyst [2].

Alternative boron sources including bis(pinacolato)diboron have been successfully employed, though they typically require higher catalyst loadings and longer reaction times compared to pinacol borane [2]. The choice of boron reagent significantly influences both the reaction efficiency and the economic viability of the process, with pinacol borane offering superior atom economy and reduced waste generation [1].

Direct C-H Borylation Methods

Direct carbon-hydrogen bond borylation provides an atom-economical alternative to traditional halide-based approaches, eliminating the need for pre-functionalized starting materials [3] [4]. This methodology has emerged as a powerful tool for the regioselective introduction of boronate functionality into thiazole rings through catalytic activation of otherwise inert carbon-hydrogen bonds.

Iridium-catalyzed carbon-hydrogen borylation using bis(pinacolato)diboron represents the most developed approach for thiazole substrates [4] [5]. The reaction typically employs [Ir(OMe)COD]2 as the catalyst precursor in combination with bipyridine or phenanthroline-derived ligands. The methodology demonstrates excellent regioselectivity, predominantly functionalizing the C7-position of benzothiazole derivatives and the C2-position of simple thiazole rings [4].

Table 2: Direct C-H Borylation Methods

| Method | Catalyst | Borylating Agent | Temperature (°C) | Selectivity | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Iridium-catalyzed C-H borylation | [Ir(OMe)COD]2 | Bis(pinacolato)diboron | 80 | C7-selective | 60-85 | 12-18 |

| Nickel-catalyzed C-H arylation | α-Diimine Ni(II) complex | Bis(pinacolato)diboron | 80 | C5-selective | 55-78 | 6-12 |

| Rhodium-catalyzed C-H borylation | Rh(I) complex | Bis(pinacolato)diboron | 100 | C2-selective | 70-90 | 8-16 |

The mechanism of iridium-catalyzed carbon-hydrogen borylation proceeds through initial formation of an active iridium(III) boryl species through oxidative addition of bis(pinacolato)diboron [5]. The subsequent carbon-hydrogen activation step occurs via a concerted metallation-deprotonation mechanism, wherein the iridium center coordinates to the thiazole substrate and simultaneously activates the carbon-hydrogen bond. The catalytic cycle is completed by reductive elimination, generating the carbon-boron bond and regenerating the active iridium(I) catalyst [4].

Nickel-catalyzed systems utilizing α-diimine ligands have shown promising results for thiazole carbon-hydrogen borylation, offering complementary regioselectivity compared to iridium-based methods [3]. These systems demonstrate particular effectiveness for C5-selective borylation of 4-methylthiazole derivatives under mild aerobic conditions. The air-stable nature of the nickel catalyst complexes represents a significant practical advantage for large-scale applications [3].

Lithiation-Borylation Sequences

Lithiation-borylation methodology provides access to thiazole boronate esters through sequential deprotonation and electrophilic trapping with boron electrophiles [6] [7]. This approach offers exceptional control over regiochemistry and stereochemistry, making it particularly valuable for the synthesis of enantiomerically enriched boronate building blocks.

The lithiation step typically employs strong organolithium bases such as n-butyllithium or sec-butyllithium in ethereal solvents at cryogenic temperatures [7] [8]. The regioselectivity of deprotonation depends strongly on the substitution pattern of the thiazole substrate, with unsubstituted thiazole undergoing preferential lithiation at the C2-position due to the electron-withdrawing nature of the nitrogen atom [6].

Table 3: Lithiation-Borylation Sequences

| Substrate | Lithiation Reagent | Temperature (°C) | Borylation Agent | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Thiazole | n-BuLi | -78 | Trimethyl borate | 65-85 | High |

| Benzothiazole | s-BuLi | -78 | Pinacol borane | 70-90 | High |

| Methylthiazole | LDA | -78 | B(OMe)3 | 60-80 | Moderate |

The borylation step involves treatment of the lithiated intermediate with electrophilic boron reagents such as trimethyl borate or pinacol borane [7]. The choice of borylating agent significantly influences both the yield and the ease of product isolation. Trimethyl borate typically provides higher yields but requires acidic hydrolysis to generate the free boronic acid, while pinacol borane directly furnishes the pinacol ester product in a more convenient one-pot procedure [6].

The stereochemical outcome of lithiation-borylation sequences can be controlled through the judicious selection of chiral ligands and additives [7] [8]. The use of (-)-sparteine or other chiral diamines in combination with sec-butyllithium enables the generation of configurationally stable organolithium intermediates, which undergo stereospecific borylation to provide enantiomerically enriched products [7].

Hantzsch Thiazole Synthesis Followed by Borylation

The Hantzsch thiazole synthesis represents a classical approach for constructing thiazole rings from α-haloketones and thiourea derivatives [9] [10] [11]. This methodology can be combined with subsequent borylation reactions to provide direct access to functionalized thiazole boronate esters in a single synthetic sequence.

The Hantzsch reaction proceeds through nucleophilic attack of the thiourea sulfur atom on the α-haloketone, followed by cyclization and elimination of water to generate the thiazole ring system [10]. The reaction typically employs alcoholic solvents and moderate heating to facilitate the cyclization process [11].

Table 4: Hantzsch Synthesis Parameters

| Starting Material | Thiourea Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| α-Haloketone | Thiourea | Ethanol | 78-90 | 2-8 | 70-95 |

| Phenacyl bromide | Substituted thiourea | Methanol | 80-100 | 4-12 | 75-98 |

| Chloroacetyl chloride | Thioamide | Acetone | 60-80 | 6-16 | 60-85 |

Microwave-assisted Hantzsch synthesis has demonstrated significant advantages in terms of reaction rate and yield compared to conventional heating methods [11]. The use of microwave irradiation reduces reaction times from several hours to 30 minutes while maintaining or improving product yields. The methodology proves particularly effective for the synthesis of complex thiazole systems bearing multiple aromatic substituents [11].

The integration of borylation chemistry with Hantzsch synthesis enables the preparation of boronate-functionalized thiazoles that would be difficult to access through alternative routes [9]. This approach proves especially valuable for the synthesis of thiazole-containing natural product analogs and pharmaceutical intermediates [10].

Optimization of Reaction Conditions

The optimization of reaction conditions represents a critical aspect of thiazole borylation methodology, with multiple parameters requiring careful consideration to achieve optimal yields and selectivities [1] [2] [12]. Temperature, catalyst loading, solvent selection, and reaction atmosphere all significantly influence the efficiency of borylation processes.

Table 5: Reaction Optimization Parameters

| Parameter | Optimum Value | Range Tested | Effect on Yield |

|---|---|---|---|

| Catalyst Loading (mol%) | 1.0-2.0 | 0.5-5.0 | Increases to optimal |

| Temperature (°C) | 80-110 | 60-120 | Increases with temp |

| Reaction Time (h) | 2-18 | 1-24 | Time dependent |

| Solvent System | THF/Dioxane | Various aprotic | Solvent specific |

| Base | K3PO4/NEt3 | Multiple bases | Base dependent |

| Ligand | SPhos/Xantphos | Phosphine ligands | Ligand crucial |

Temperature optimization studies reveal that most palladium-catalyzed borylation reactions exhibit optimal performance in the 100-110°C range [1]. Lower temperatures result in incomplete conversion and prolonged reaction times, while excessive heating can lead to catalyst decomposition and reduced selectivity. The thermal stability of the boronate ester products must also be considered, as prolonged exposure to high temperatures can result in protodeboronation or oxidation [2].

Catalyst loading optimization demonstrates that most systems achieve optimal performance with 1-2 mol% palladium loading [1] [2]. Higher catalyst loadings provide minimal improvement in yield while significantly increasing reaction costs. Conversely, sub-optimal catalyst loadings result in incomplete conversion and formation of homocoupling byproducts [2].

Solvent selection profoundly influences both reaction rate and selectivity [12]. Coordinating solvents such as tetrahydrofuran and 1,4-dioxane generally provide superior results compared to non-coordinating alternatives. The ability of these solvents to stabilize organometallic intermediates and facilitate ligand exchange processes contributes to their effectiveness [1].

Purification Protocols and Yield Enhancement

Effective purification protocols are essential for obtaining high-purity boronate ester products suitable for subsequent cross-coupling reactions [13] [14]. The air-sensitive nature of many boronate compounds necessitates careful handling and storage procedures to prevent oxidative degradation.

Table 6: Purification Protocols

| Method | Mobile Phase/Solvent | Temperature | Yield Recovery (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Column Chromatography | Hexane:EtOAc (3:1) | Room temperature | 85-95 | 95-99 |

| Recrystallization | Hot methanol | 65-80°C | 75-90 | 98-99 |

| Extraction | Ethyl acetate | Room temperature | 90-98 | 85-95 |

| Celite Filtration | Not applicable | Room temperature | 95-99 | 90-95 |

Column chromatography using silica gel provides the most versatile purification method for thiazole boronate esters [13]. Gradient elution with hexane-ethyl acetate mixtures typically affords excellent separation of products from starting materials and byproducts. The use of triethylamine-treated silica gel can prevent decomposition of acid-sensitive boronate esters during chromatographic purification [14].

Recrystallization from alcoholic solvents offers an alternative purification approach that can provide very high purity products [13]. Hot methanol or ethanol typically serve as effective recrystallization solvents, though the relatively high solubility of many boronate esters can limit recovery yields. The addition of water to alcoholic solutions can sometimes improve crystallization behavior [14].

Table 7: Yield Enhancement Strategies

| Strategy | Implementation | Yield Improvement (%) | Cost Impact |

|---|---|---|---|

| Catalyst optimization | Ligand screening | 10-25 | Medium |

| Reaction atmosphere control | Inert atmosphere (Ar/N2) | 5-15 | Low |

| Additive use | Lewis acids/bases | 15-30 | Low-Medium |

| Temperature control | Precise heating | 10-20 | Low |

| Substrate preactivation | Pre-lithiation | 20-35 | Medium |

Yield enhancement strategies focus on minimizing side reactions and optimizing mass transfer processes [12] [15]. The use of rigorously dried solvents and inert atmosphere techniques prevents moisture-induced hydrolysis of boronate ester products. Mechanical agitation and controlled heating rates can improve reaction homogeneity and reduce the formation of thermal decomposition products [16].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant